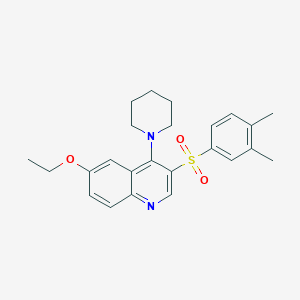

3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline is a chemically synthesized molecule that is likely to possess a quinoline core, a piperidine ring, and a sulfonyl functional group. While the specific molecule is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds have been studied. These related compounds share common features such as the quinoline backbone and the presence of sulfonyl and piperidine groups, which are important for their biological activity and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as well as substitution reactions involving sulfonyl chlorides and piperidine under controlled pH conditions in aqueous media . These methods are indicative of the potential synthetic routes that could be employed to synthesize 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline, with adaptations to include the specific substituents such as the ethoxy group and the dimethylphenyl moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) calculations . These studies provide insights into the geometry, electronic structure, and intermolecular interactions of the molecules. For the compound , similar analytical techniques could be used to determine its three-dimensional conformation and to predict its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions, including halosulfonylation, which involves the formation of multiple bonds such as C-S, C-C, and C-halogen through a radical-triggered cyclization process . This suggests that 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline could also undergo similar reactions, potentially leading to the formation of densely functionalized structures with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and quantum chemical calculations . These studies have provided information on vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials. The bioactivity of some sulfonamide derivatives has been evaluated, showing significant activity against enzymes such as butyrylcholinesterase . For the compound of interest, similar evaluations could reveal its physical properties and potential as a biologically active molecule.

Wissenschaftliche Forschungsanwendungen

Methyloxorhenium(V) Complexes

Methyloxorhenium(V) complexes were synthesized and shown to catalyze the sulfoxidation of thioethers, a process that could have relevance in the synthesis or modification of sulfur-containing organic compounds, potentially including derivatives of the compound (Xiaopeng Shan et al., 2002).

Singlet Oxygen Generation

Cationic Ir(III) complexes were developed to efficiently generate singlet oxygen and catalyze the aerobic photo-oxidation of sulfides into sulfoxides, which could be relevant for applications in oxidative transformations involving similar quinoline compounds (Li-ping Li & B. Ye, 2019).

Neuroprotective Effects

A study demonstrated that inhibiting poly(ADP-ribose) synthetase, using a potent inhibitor, led to a significant reduction in infarct volume in a rat model of focal cerebral ischemia. This suggests potential neuroprotective applications for compounds with similar inhibitory effects (Kazushi Takahashi et al., 1997).

Synthesis of Polyhydroquinoline Derivatives

An efficient method was developed for synthesizing polyhydroquinoline derivatives using a Bronsted acidic ionic liquid catalyst. This synthetic approach may be adaptable for synthesizing derivatives of 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline (N. G. Khaligh, 2014).

Fluorescent Thermometers

A study on the fluorescence intensity of a specific compound showed unusual intensification with increasing temperature, indicating potential applications in temperature-sensitive fluorescent materials. This could suggest research avenues for temperature-responsive properties in similar quinoline derivatives (Cheng Cao et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-29-19-9-11-22-21(15-19)24(26-12-6-5-7-13-26)23(16-25-22)30(27,28)20-10-8-17(2)18(3)14-20/h8-11,14-16H,4-7,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYGYQGNKIMOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)

![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)